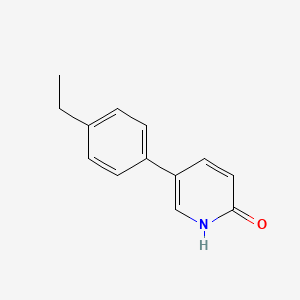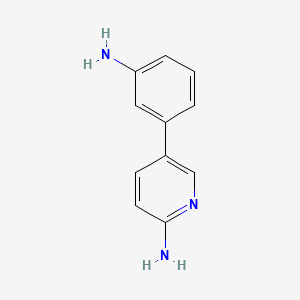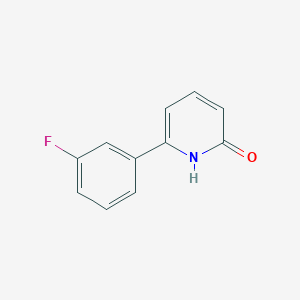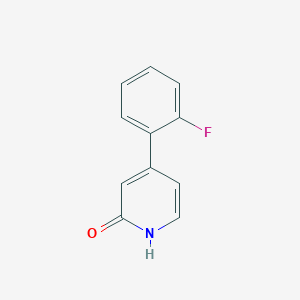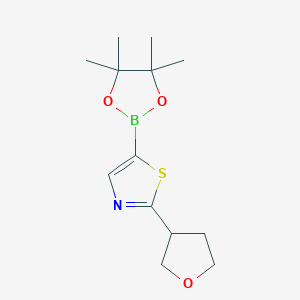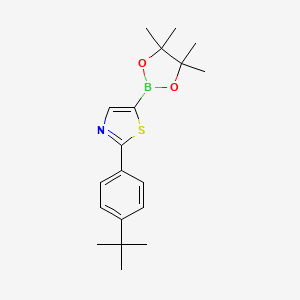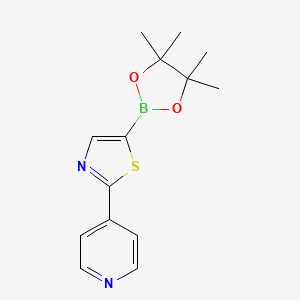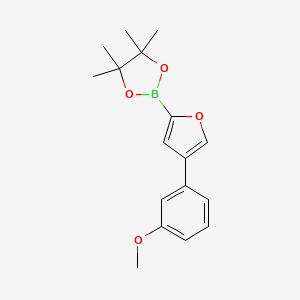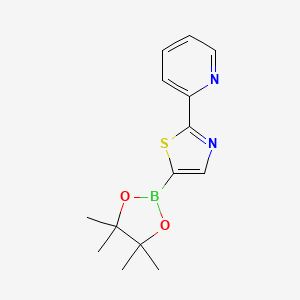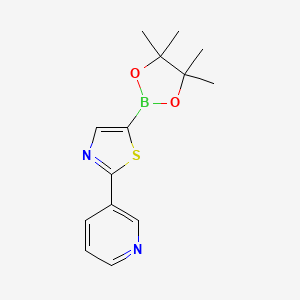
4-(Cyclopentyl)furan-2-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopentyl)furan-2-boronic acid pinacol ester, also known as 4-CPFPE, is a chemical compound used in a variety of scientific research applications. It has been used in a variety of areas such as organic synthesis, catalysis, and biochemistry. 4-CPFPE is a versatile reagent with a range of uses due to its unique chemical structure.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopentyl)furan-2-boronic acid pinacol ester has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, 4-(Cyclopentyl)furan-2-boronic acid pinacol ester can be used as a protecting group for a variety of functional groups. In catalysis, it can be used to promote the formation of carbon-carbon bonds. In biochemistry, 4-(Cyclopentyl)furan-2-boronic acid pinacol ester can be used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Wirkmechanismus
The mechanism of action of 4-(Cyclopentyl)furan-2-boronic acid pinacol ester is dependent on its use. In organic synthesis, 4-(Cyclopentyl)furan-2-boronic acid pinacol ester acts as a protecting group, preventing the reaction of the functional group it is protecting. In catalysis, it acts as a Lewis acid, promoting the formation of carbon-carbon bonds. In biochemistry, it acts as a substrate for the enzyme monoamine oxidase, which catalyzes the oxidation of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Cyclopentyl)furan-2-boronic acid pinacol ester depend on its use. In organic synthesis, 4-(Cyclopentyl)furan-2-boronic acid pinacol ester can be used to protect functional groups, preventing them from reacting with other molecules. In catalysis, it can promote the formation of carbon-carbon bonds. In biochemistry, 4-(Cyclopentyl)furan-2-boronic acid pinacol ester can be used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Cyclopentyl)furan-2-boronic acid pinacol ester in lab experiments include its versatility and its ability to act as a protecting group. It can be used in a variety of reactions, and its ability to protect functional groups makes it a useful reagent in organic synthesis. The main limitation of 4-(Cyclopentyl)furan-2-boronic acid pinacol ester is its cost, as it can be more expensive than other reagents.
Zukünftige Richtungen
The potential future directions for 4-(Cyclopentyl)furan-2-boronic acid pinacol ester include its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 4-(Cyclopentyl)furan-2-boronic acid pinacol ester could be used in the development of new catalysts for organic synthesis. It could also be used in the development of new drugs or in the study of enzyme inhibition. Finally, 4-(Cyclopentyl)furan-2-boronic acid pinacol ester could be used in the development of new biocatalysts for the production of chemicals.
Synthesemethoden
The synthesis of 4-(Cyclopentyl)furan-2-boronic acid pinacol ester involves a multi-step process that begins with the preparation of an aqueous solution of boronic acid. The boronic acid is then reacted with cyclopentyl furan in the presence of a base such as sodium hydroxide. The resulting product is then reacted with pinacol ester in the presence of a catalyst such as palladium chloride. The final product is then isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
2-(4-cyclopentylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)13-9-12(10-17-13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLZZWSCEXIWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentyl)furan-2-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

